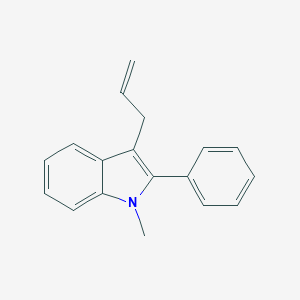
3-Allyl-1-methyl-2-phenylindole
描述
3-Allyl-1-methyl-2-phenylindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound features an indole core substituted with allyl, methyl, and phenyl groups, which may contribute to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-1-methyl-2-phenylindole can be achieved through various synthetic routes. One common method involves the Friedel–Crafts-type alkylation of indoles. For instance, 2-phenylindole can undergo allylation to form 3-allyl-2-phenylindole . The reaction typically involves the use of a strong base such as sodium hydroxide (NaOH) and an organic solvent like dichloromethane (CH₂Cl₂) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Allyl-1-methyl-2-phenylindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce new substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or nitro-substituted indoles.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 3-Allyl-1-methyl-2-phenylindole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to inhibit topoisomerase II, an enzyme involved in DNA replication, which can lead to antiproliferative effects on cancer cells . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
3-Methyl-2-phenylindole: Similar structure but lacks the allyl group.
1-Methyl-2-phenylindole: Similar structure but lacks the allyl group.
3-Allyl-2-phenylindole: Similar structure but lacks the methyl group.
Uniqueness
3-Allyl-1-methyl-2-phenylindole is unique due to the presence of both allyl and methyl groups on the indole core, which may confer distinct chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-methyl-2-phenyl-3-prop-2-enylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N/c1-3-9-16-15-12-7-8-13-17(15)19(2)18(16)14-10-5-4-6-11-14/h3-8,10-13H,1,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMZRJFRZNYNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469273 | |
| Record name | 1-Methyl-2-phenyl-3-(prop-2-en-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121565-56-8 | |
| Record name | 1-Methyl-2-phenyl-3-(prop-2-en-1-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)
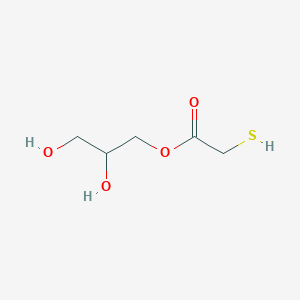
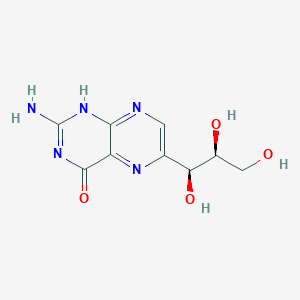

![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)
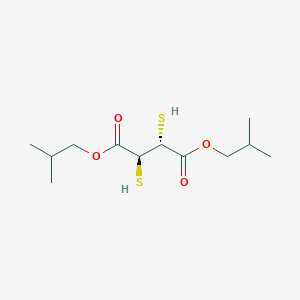
![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)
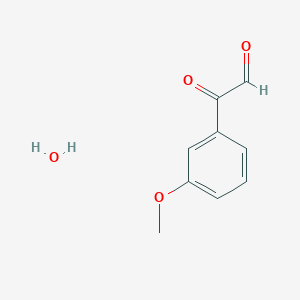
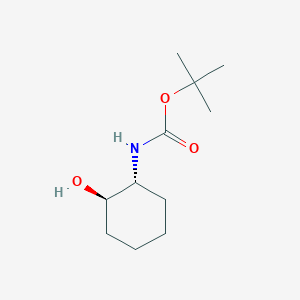
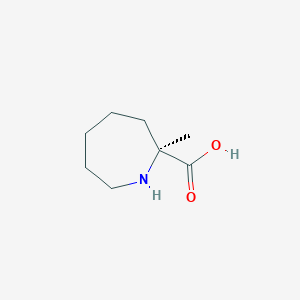
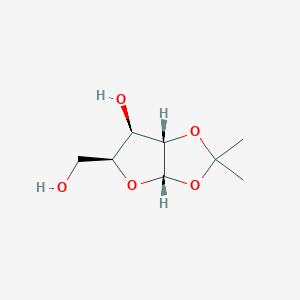

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
